molecular formula C6H5N3S B15297679 Thieno[2,3-d]pyrimidin-6-amine CAS No. 1369340-35-1

Thieno[2,3-d]pyrimidin-6-amine

Cat. No.: B15297679
CAS No.: 1369340-35-1
M. Wt: 151.19 g/mol
InChI Key: LFMDPSXLCLROAA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-6-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 2-amino-thiophene-3-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thienopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can disrupt cellular processes and exert its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-d]pyrimidin-6-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a diverse range of biological activities .

Properties

CAS No.

1369340-35-1

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-d]pyrimidin-6-amine

InChI

InChI=1S/C6H5N3S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2

InChI Key

LFMDPSXLCLROAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)N

Origin of Product

United States

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